2-Methyl-2-phenylcyclopropane-1,1-dicarbonitrile
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Overview
Description
2-Methyl-2-phenylcyclopropane-1,1-dicarbonitrile is an organic compound with the molecular formula C12H10N2. It is characterized by a cyclopropane ring substituted with a methyl group and a phenyl group, along with two nitrile groups attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylcyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetonitrile with methyl iodide in the presence of a strong base, followed by cyclization to form the cyclopropane ring. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as concentration, temperature, and reaction time, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-phenylcyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form a variety of derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Methyl-2-phenylcyclopropane-1,1-dicarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenylcyclopropane-1,1-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring’s strained structure also contributes to its unique reactivity and potential biological activity .
Comparison with Similar Compounds
- 2-Methyl-2-phenylcyclopropane-1-carboxylate
- 2-Methyl-2-phenylcyclopropane-1,1-dicarboxylic acid
Comparison: The nitrile groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various research purposes .
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-methyl-2-phenylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C12H10N2/c1-11(7-12(11,8-13)9-14)10-5-3-2-4-6-10/h2-6H,7H2,1H3 |
InChI Key |
DOOAIFZFVINSNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(C#N)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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